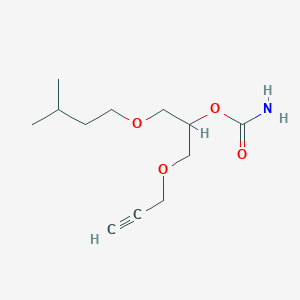
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. Also known as IPC, this carbamate is a complex molecule that has a unique structure and properties that make it a valuable tool for researchers. In
Wirkmechanismus
The mechanism of action of IPC is not fully understood. However, it has been proposed that IPC exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. IPC has also been found to inhibit the activity of various enzymes involved in the proliferation and survival of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
IPC has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. IPC has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. In addition, IPC has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
IPC has several advantages as a tool for scientific research. It is a relatively simple molecule to synthesize, making it easily accessible for researchers. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, IPC also has some limitations. It is a highly reactive molecule that requires careful handling to avoid decomposition or unwanted reactions. It is also relatively unstable in solution, requiring storage at low temperatures and protection from light.
Zukünftige Richtungen
There are several future directions for the research on IPC. One potential direction is the development of IPC-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of IPC and its potential targets in cancer cells. In addition, the development of more stable and bioavailable IPC analogs may improve its efficacy as a therapeutic agent. Finally, the potential applications of IPC in other fields, such as materials science and catalysis, should also be explored.
Conclusion:
In conclusion, 1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a complex molecule that has gained much attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IPC may lead to the development of new drugs and materials with valuable properties.
Synthesemethoden
IPC is synthesized through a series of chemical reactions starting from isopentyl alcohol. The first step involves the conversion of isopentyl alcohol to isopentyl chloride through the reaction with thionyl chloride. The resulting isopentyl chloride is then reacted with propargyl alcohol in the presence of a base such as potassium carbonate to form 1-isopentoxy-3-propynyl-2-propanol. Finally, the carbamate group is introduced through the reaction of 1-isopentoxy-3-propynyl-2-propanol with phosgene and a suitable amine such as methylamine.
Wissenschaftliche Forschungsanwendungen
IPC has been extensively used in scientific research due to its potential applications in various fields. One of the most important applications of IPC is in the field of medicinal chemistry. IPC has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
14669-16-0 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
[1-(3-methylbutoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C12H21NO4/c1-4-6-15-8-11(17-12(13)14)9-16-7-5-10(2)3/h1,10-11H,5-9H2,2-3H3,(H2,13,14) |
InChI-Schlüssel |
ITQPPKKJHAQGGX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
Synonyme |
1-(Isopentyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





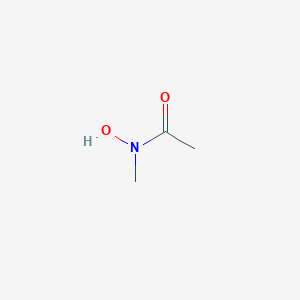
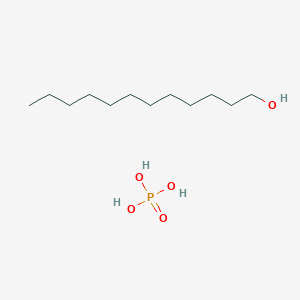

![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)
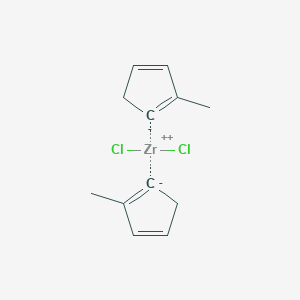
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
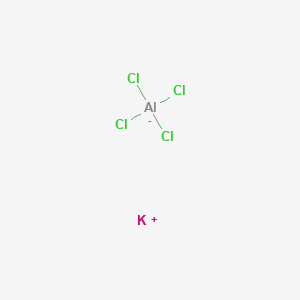
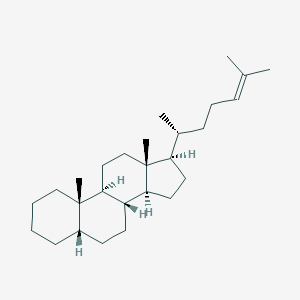

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

